molecular formula C11H14ClNO B1369194 2-Chloro-N-(4-methylphenyl)butanamide CAS No. 861597-51-5

2-Chloro-N-(4-methylphenyl)butanamide

Cat. No.: B1369194
CAS No.: 861597-51-5
M. Wt: 211.69 g/mol
InChI Key: SRKVFEGDMXEMQK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)butanamide (CAS 861597-51-5) is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This halogenated amide features a chlorine atom at the alpha carbon of the butanamide chain, attached to a 4-methylphenyl (p-tolyl) group. It has a calculated density of 1.153 g/cm³ and a high calculated boiling point of approximately 357.6°C at 760 mmHg . The compound is characterized by a flash point of around 170°C . In research and development, this compound serves as a versatile synthetic intermediate or building block. The chlorine atom on the carbon alpha to the carbonyl group is a reactive site, making this compound a valuable precursor in nucleophilic substitution reactions for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds . Halogenated amides like this one are pivotal in organic synthesis and medicinal chemistry, often used to construct more complex heterocyclic structures or to incorporate the haloamide moiety into potential pharmacologically active molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVFEGDMXEMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589840
Record name 2-Chloro-N-(4-methylphenyl)butanamide
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URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861597-51-5
Record name 2-Chloro-N-(4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-N-(4-methylphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights into the compound's behavior and utility as a synthetic intermediate.

Introduction and Core Chemical Identity

This compound, also known as 2-Chloro-N-(p-tolyl)butanamide, is a member of the α-haloamide class of compounds.[1] This functional group is a highly versatile platform for a wide range of organic transformations due to the inherent reactivity of the carbon-halogen bond at the α-position to the carbonyl group.[1] The structure combines a reactive electrophilic center with an N-aryl amide moiety, making it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of the p-tolyl group can influence the compound's solubility, crystallinity, and electronic properties, which in turn affects its reactivity and handling characteristics.

Figure 1: Chemical Structure of this compound.

Physicochemical and Computational Data

A summary of the key identifiers and computed properties for this compound is presented below. These values are crucial for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and for analytical characterization.

PropertyValueSource
CAS Number 861597-51-5[4]
Molecular Formula C₁₁H₁₄ClNO[4]
Molecular Weight 211.69 g/mol [4]
IUPAC Name This compound[4]
Topological Polar Surface Area (TPSA) 29.1 Ų[4]
LogP (Computed) 2.95[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Rotatable Bonds 3[4]

Synthesis and Manufacturing

The synthesis of N-aryl α-haloamides is a well-established transformation in organic chemistry.[2][5] The most direct and common method involves the acylation of an appropriate aniline with an α-halo acyl chloride. For this compound, this involves the reaction of p-toluidine (4-methylaniline) with 2-chlorobutanoyl chloride.

The causality behind this choice of reactants lies in their commercial availability and the high efficiency of the N-acylation reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically required. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is critical as its accumulation would protonate the starting p-toluidine, rendering it unreactive and halting the reaction.

synthesis_workflow p_toluidine p-Toluidine reaction Reaction Vessel (0°C to RT) p_toluidine->reaction acyl_chloride 2-Chlorobutanoyl Chloride acyl_chloride->reaction solvent_base Anhydrous Solvent (e.g., DCM) + Base (e.g., Et3N) solvent_base->reaction workup Aqueous Workup (Wash with H2O, brine) reaction->workup Quench drying Drying (Anhydrous Na2SO4) workup->drying purification Purification (Recrystallization or Chromatography) drying->purification Crude Product product This compound purification->product Pure Product

Figure 2: General Synthesis Workflow Diagram.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on standard procedures for N-acylation.[2] Monitoring by Thin Layer Chromatography (TLC) at each stage ensures reaction completion and purity of the isolated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. Cool the flask to 0°C in an ice bath. The use of an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.

  • Acylation: Dissolve 2-chlorobutanoyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition helps to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting p-toluidine.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available in databases like NIST, its characteristic spectral features can be reliably predicted based on its structure and data from closely related analogs such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-methylphenyl)acetamide.[6][7]

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. Amide Proton (N-H): A broad singlet typically downfield (>8.0 ppm). α-Proton (CH-Cl): A triplet or doublet of doublets around 4.5-5.0 ppm. Methylene Protons (CH₂): A multiplet in the ~1.8-2.2 ppm range. Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm. Terminal Methyl Protons (CH₃): A triplet around 1.0-1.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the ~165-170 ppm range. Aromatic Carbons: Multiple signals between ~129-140 ppm. α-Carbon (C-Cl): A signal around 60-65 ppm. Other Aliphatic Carbons: Signals in the upfield region (~10-30 ppm).
FT-IR (cm⁻¹) N-H Stretch: A sharp peak around 3300-3250 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹. N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹. C-Cl Stretch: A signal in the fingerprint region, typically 800-600 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z 211, with a characteristic M+2 isotope peak at m/z 213 (approx. 1/3 the intensity) due to the presence of ³⁷Cl. Fragmentation: Key fragments would arise from cleavage alpha to the carbonyl (loss of the butyl chain) and cleavage of the C-N bond.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[2] The chlorine atom is a good leaving group, and its displacement is the cornerstone of this compound's utility in synthesis.

Nucleophilic Substitution Reactions

The primary application of α-haloamides is as alkylating agents for a variety of nucleophiles.[2] This reactivity allows for the facile introduction of the N-(4-methylphenyl)butanamide backbone into other molecules.

  • C-N Bond Formation: Reaction with nitrogen nucleophiles like primary or secondary amines, azides, or heterocycles (e.g., imidazole) leads to the formation of α-amino amides, which are precursors to peptides and other biologically active compounds.

  • C-O Bond Formation: Oxygen nucleophiles, such as alcohols or phenols in the presence of a base, can displace the chloride to form α-alkoxy or α-aryloxy amides.

  • C-S Bond Formation: Thiolates and other sulfur nucleophiles react readily to yield α-thioether derivatives.[2]

These substitution reactions are often highly efficient and can proceed under mild conditions. In some cases, the initial substitution product can undergo subsequent intramolecular cyclization, providing a pathway to diverse heterocyclic systems like pyrroles or thiazolidinones.[2]

substitution_workflow substrate This compound reaction Reaction (Solvent, Base if needed) substrate->reaction nucleophile Nucleophile (Nu:) (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction product Substituted Product (2-Nu-N-(4-methylphenyl)butanamide) reaction->product SN2 Displacement byproduct Chloride Salt (e.g., HCl, NaCl) reaction->byproduct

Figure 3: Workflow for a general nucleophilic substitution reaction.

Potential Applications

Given its structure and reactivity, this compound is primarily positioned as a versatile synthetic intermediate.

  • Pharmaceutical Synthesis: It serves as a key building block for creating larger, more complex molecules with potential therapeutic activity. The α-haloamide motif is found in various classes of compounds explored in drug discovery.[1][8]

  • Agrochemicals: The related N-aryl 2-chloroacetamides are known to possess herbicidal properties.[2] This suggests that derivatives of this compound could be investigated for applications in crop protection.

  • Materials Science: Amide-containing molecules can be precursors to polymers and other advanced materials. The reactivity of the α-chloro group allows for its incorporation into polymer backbones or as a pendant group for further functionalization.

Safety and Handling

α-Haloamides are reactive alkylating agents and should be handled with appropriate care. They are generally considered to be irritants and potentially harmful.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a cool, dry place, sealed in a tightly closed container away from moisture, as it can hydrolyze.[4]

  • Toxicity: While specific toxicity data for this compound is not available, related compounds are classified as acute toxins and can cause skin and eye damage.[10] Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact.

References

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo-. System of Registries. Retrieved from [Link]

  • Notte, G. T., & Richardson, A. D. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters. [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α‐Haloamides. Australian Journal of Chemistry. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Saeed, S., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • PubMed. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-Chloro-N-(4-methylphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep, mechanistically-grounded interpretation of the compound's ¹H and ¹³C NMR spectra. We will explore the fundamental principles dictating chemical shifts and coupling constants, present a detailed, step-by-step protocol for data acquisition, and illustrate how advanced spectroscopic techniques can be leveraged for unambiguous structural confirmation. The insights herein are grounded in established theory and validated experimental practices to ensure scientific integrity and practical applicability.

Introduction: The Imperative for Structural Elucidation

This compound, with the chemical formula C₁₁H₁₄ClNO, is a molecule possessing several key functional groups: a chloroalkane chain, an amide linkage, and a para-substituted aromatic ring.[1] The precise arrangement of these groups dictates the molecule's chemical properties and potential biological activity. In the context of pharmaceutical development and organic synthesis, unequivocal structural verification is not merely a procedural step but a foundational requirement for safety, efficacy, and intellectual property.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic environments of nuclei, primarily ¹H (protons) and ¹³C.[3] This guide will dissect the expected NMR data for this compound, explaining the causal relationships between its structure and its spectral output.

The Theoretical Framework: From Structure to Spectrum

An NMR spectrum is a rich dataset containing information on the number of unique nuclei, their electronic environments, and their spatial relationships. This information is encoded in three primary parameters: chemical shift, integration, and spin-spin coupling.[4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) reflects the electronic environment of the nucleus.[3] Electron-withdrawing groups, such as chlorine or a carbonyl oxygen, pull electron density away from a nearby nucleus, "deshielding" it from the spectrometer's magnetic field and causing its signal to appear at a higher ppm value (downfield).[5] Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). Magnetic anisotropy, an effect where π-electron systems like aromatic rings and carbonyls create their own local magnetic fields, also profoundly influences chemical shifts.[5][6]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic state of its neighbors through the intervening bonding electrons. This interaction, known as J-coupling or scalar coupling, causes NMR signals to split into multiplets.[7] For simple cases, the multiplicity follows the "n+1 rule," where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[8] The distance between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides crucial information about the connectivity and dihedral angle between coupled nuclei.[7][9][10]

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei it represents. In ¹H NMR, this allows for the determination of the relative ratio of protons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

To facilitate a clear analysis, we will first label the chemically unique protons and carbons of this compound.

Molecular Structure with Atom Labeling:

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The analysis below predicts the signals for each unique proton environment.

LabelProtonPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
a NH 7.5 - 8.5Broad Singlet (br s)1HThe amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the ¹⁴N nucleus and possible chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[11][12]
e Ar-H (ortho to NH)~ 7.35Doublet (d)2HAromatic protons are deshielded by the ring current.[11] These protons are ortho to the electron-donating amide group, which slightly shields them relative to the other aromatic protons. They are split into a doublet by the adjacent meta protons (Hf).
f Ar-H (meta to NH)~ 7.15Doublet (d)2HThese protons are meta to the amide group and ortho to the methyl group. They are split into a doublet by the adjacent ortho protons (He). The two aromatic signals form a characteristic AA'BB' system.[13]
b CH Cl4.3 - 4.5Triplet (t)1HThis methine proton is directly attached to a carbon bearing a highly electronegative chlorine atom, causing significant deshielding.[11] It is coupled to the two adjacent methylene protons (Hc), resulting in a triplet (n+1 = 2+1 = 3).
g Ar-CH~ 2.30Singlet (s)3HThe methyl group is attached to the aromatic ring and is not coupled to any other protons, hence it appears as a singlet. Its chemical shift is typical for an aryl methyl group.[13]
c CH2.0 - 2.2Sextet or Multiplet (m)2HThis methylene group is adjacent to a stereocenter (C2) and a methyl group (C4). It is coupled to one proton on C2 and three protons on C4. Theoretically, this could be a multiplet approaching a sextet (n+1 = 1+3+1 = 5 peaks is not correct, it's a doublet of quartets, which will look like a multiplet). The protons may be diastereotopic, further complicating the signal.
d CH~ 1.05Triplet (t)3HThis terminal methyl group is in a typical shielded alkyl environment. It is coupled to the two adjacent methylene protons (Hc), resulting in a triplet (n+1 = 2+1 = 3).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[3]

LabelCarbonPredicted δ (ppm)Rationale for Chemical Shift
C=O C =O169 - 172The carbonyl carbon of an amide is strongly deshielded by the attached oxygen and nitrogen atoms, appearing at a very downfield position.
C4' C -CH₃135 - 138Aromatic carbon attached to the methyl group.
C1' C -NH134 - 136Aromatic carbon attached to the amide nitrogen. Its exact shift is influenced by the electronic effects of the amide substituent.
C3' Ar-C H129 - 130Aromatic methine carbons ortho to the methyl group.
C2' Ar-C H120 - 122Aromatic methine carbons ortho to the amide nitrogen.
C2 C HCl60 - 65This carbon is directly bonded to the electronegative chlorine atom, causing a significant downfield shift compared to a typical sp³ carbon.[14]
C3 C H₂28 - 32A standard sp³ methylene carbon in an aliphatic chain.
C5' Ar-C H₃20 - 22The carbon of the methyl group attached to the aromatic ring.[15]
C4 C H₃11 - 14A terminal sp³ methyl carbon in a shielded alkyl environment.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and systematic approach. The following protocol is designed to be self-validating, ensuring data integrity from sample preparation to final analysis.

Workflow for NMR Data Acquisition

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing prep1 1. Select Solvent (e.g., CDCl₃ with 0.03% TMS) prep2 2. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep1->prep2 prep3 3. Dissolve Sample (in ~0.6-0.7 mL of solvent) prep2->prep3 prep4 4. Transfer to NMR Tube (Filter if necessary) prep3->prep4 acq1 5. Insert Sample & Lock (Lock on deuterium signal of solvent) prep4->acq1 acq2 6. Shim Spectrometer (Optimize magnetic field homogeneity) acq1->acq2 acq3 7. Acquire ¹H Spectrum (Set spectral width, scans, delay) acq2->acq3 acq4 8. Acquire ¹³C Spectrum (Proton decoupled, more scans) acq3->acq4 proc1 9. Fourier Transform (FT) (Convert FID to spectrum) acq4->proc1 proc2 10. Phase Correction (Adjust peaks to pure absorption mode) proc1->proc2 proc3 11. Baseline Correction (Ensure flat baseline) proc2->proc3 proc4 12. Reference Spectrum (Set TMS peak to 0.00 ppm) proc3->proc4 proc5 13. Integrate & Analyze (Determine peak areas and shifts) proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Causality: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because the deuterium nucleus resonates at a different frequency from protons, rendering the solvent invisible in the ¹H NMR spectrum. The spectrometer uses the deuterium signal to "lock" the magnetic field, correcting for drift during the experiment.

    • Protocol: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS is the universally accepted internal standard, with its signal defined as 0.00 ppm, against which all other signals are referenced.[3] Transfer the solution to a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Spectrometer Setup and Data Acquisition:

    • Trustworthiness: The integrity of the spectrum is critically dependent on achieving high magnetic field homogeneity. The "locking" and "shimming" steps are essential for this. Locking ensures field stability, while shimming involves adjusting electrical coils to counteract inhomogeneities, resulting in sharp, symmetrical peaks.

    • ¹H Acquisition Protocol: After locking and shimming, a standard proton experiment is run. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans to improve the signal-to-noise ratio.

    • ¹³C Acquisition Protocol: A ¹³C experiment requires significantly more scans (e.g., 128 or more) due to the low natural abundance and smaller gyromagnetic ratio of carbon-13. Broadband proton decoupling is applied, which irradiates all proton frequencies simultaneously. This collapses all C-H coupling, simplifying the spectrum to single lines for each carbon and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[3]

  • Data Processing:

    • Protocol: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased to ensure all peaks are in the positive absorptive mode. A baseline correction is applied to create a flat, zero-level baseline. Finally, the spectrum is referenced by setting the TMS peak to 0.00 ppm.

Advanced Analysis: 2D NMR for Unambiguous Confirmation

While 1D NMR provides a wealth of information, complex molecules or overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments provide an additional layer of data to definitively connect the spectral dots.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. The 1D spectrum appears on the diagonal, while off-diagonal "cross-peaks" connect signals from coupled protons.[4] For our molecule, a COSY spectrum would show a cross-peak between the Hb triplet and the Hc multiplet, and another between the Hc multiplet and the Hd triplet, confirming the butanamide chain's connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each peak in the 2D plot correlates a proton signal on one axis with a carbon signal on the other. This would be the ultimate tool to definitively assign every protonated carbon in the molecule, for example, confirming that the proton at ~4.4 ppm (Hb) is attached to the carbon at ~62 ppm (C2).

Conceptual 2D Correlation Diagram

Caption: Diagram showing a COSY cross-peak, confirming coupling between Hc and Hd.

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern structural elucidation. By understanding the fundamental principles that govern chemical shifts and coupling constants, one can predict and interpret the ¹H and ¹³C spectra with high confidence. The predicted spectral data, summarized in this guide, provides a clear roadmap for identifying the molecule and confirming its structural integrity. Following the detailed experimental workflow ensures the acquisition of high-quality data, while the application of advanced 2D techniques like COSY and HSQC can resolve any potential ambiguities, leading to an unequivocal assignment of the molecular structure. This analytical rigor is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • El-Gamel, N. E. A. (2018). Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)-N'-(4-nitrophenyl)-oxamate. Arabian Journal of Chemistry. Retrieved from [Link]

  • Bessone, J., et al. (2006). Theoretical investigation on H1 and C13 NMR chemical shifts of small alkanes and chloroalkanes. The Journal of Chemical Physics. Retrieved from [Link]

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  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of 2-Chloro-N-(4-methylphenyl)butanamide. While a definitive, publicly available crystal structure for this specific molecule is not presently available, this document outlines the necessary experimental workflows, from synthesis to crystallographic analysis, by drawing upon established methodologies and data from closely related compounds. The insights provided are grounded in the principles of small molecule crystallography and are intended to serve as a robust framework for its structural elucidation.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule is paramount.[1][2] The crystal structure dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development.[3][4] For a molecule like this compound, a derivative of the versatile N-aryl amide scaffold, understanding its solid-state conformation can provide invaluable insights into its potential applications. N-aryl amides are prevalent in biologically active compounds, and their structural analysis often reveals key intermolecular interactions that govern their activity.[5][6]

This guide will therefore not only detail the "how" but also the "why" behind the necessary experimental procedures, providing a scientifically rigorous path to obtaining and interpreting the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A common and effective method involves the reaction of an acyl chloride with an aniline derivative.[6]

Proposed Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product p-toluidine p-Toluidine (4-methylaniline) Reaction_Step Amidation p-toluidine->Reaction_Step 2-chlorobutanoyl_chloride 2-Chlorobutanoyl chloride 2-chlorobutanoyl_chloride->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Base (e.g., Pyridine or Triethylamine) Inert Solvent (e.g., DCM or THF) XRD_Workflow Crystal_Mounting 1. Crystal Mounting Data_Collection 2. Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction 3. Data Reduction (Integration and Scaling) Data_Collection->Data_Reduction Structure_Solution 4. Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement 5. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Structure_Validation 6. Structure Validation (e.g., checkCIF) Structure_Refinement->Structure_Validation Interactions Anticipated Intermolecular Interactions mol1 N-H C=O Aryl Ring C-Cl mol2 N-H C=O Aryl Ring C-Cl mol1:n->mol2:o N-H...O Hydrogen Bond mol1:r->mol2:r π-π Stacking mol1:cl->mol2:o C-Cl...O Halogen Bond

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-N-(4-methylphenyl)butanamide, a valuable intermediate in drug discovery and organic synthesis. The described method details the N-acylation of p-toluidine with 2-chlorobutyryl chloride, facilitated by a tertiary amine base. This guide emphasizes the causality behind procedural choices, robust purification techniques, and thorough characterization, ensuring a reproducible and high-yield synthesis. It is intended for researchers in organic chemistry, medicinal chemistry, and process development.

Introduction and Scientific Background

N-acylated aromatic compounds are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound is a versatile bifunctional molecule; the chloro-amide moiety serves as a key pharmacophore or a reactive handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions.

The synthesis detailed herein follows a classic nucleophilic acyl substitution pathway. The nitrogen atom of p-toluidine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 2-chlorobutyryl chloride. The reaction produces a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the amide bond. A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive and halting the reaction.[1][2]

Reaction Scheme

The overall transformation is depicted below: p-Toluidine reacts with 2-Chlorobutyryl Chloride in the presence of Triethylamine (TEA) in a Dichloromethane (DCM) solvent to yield this compound and Triethylamine Hydrochloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMolar Mass ( g/mol )Quantity (Equivalents)Notes
p-Toluidine106-49-0C₇H₉N107.151.0High purity (>99%) recommended.
2-Chlorobutyryl chloride2900-84-7C₄H₆Cl₂O141.001.1Corrosive and lachrymatory. Handle with care.
Triethylamine (TEA)121-44-8C₆H₁₅N101.191.2Anhydrous grade. Acts as an HCl scavenger.[3]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93~10 mL / mmolAnhydrous grade. Inert reaction solvent.
Hydrochloric Acid (1M)7647-01-0HCl36.46As neededFor aqueous work-up.
Sodium Bicarbonate (Sat.)144-55-8NaHCO₃84.01As neededFor aqueous work-up.
Brine (Sat. NaCl)7647-14-5NaCl58.44As neededFor aqueous work-up.
Anhydrous MgSO₄7487-88-9MgSO₄120.37As neededDrying agent.
Ethanol64-17-5C₂H₅OH46.07As neededFor recrystallization.
Laboratory Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser (for optional acyl chloride preparation)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Protocol

This protocol assumes a starting scale of 10 mmol of p-toluidine.

Step 1: Reaction Setup
  • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-toluidine (1.07 g, 10.0 mmol).

  • Dissolve the p-toluidine in anhydrous dichloromethane (DCM, 40 mL).

  • Add triethylamine (TEA, 1.67 mL, 1.21 g, 12.0 mmol) to the solution.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Causality and Rationale: The reaction is initiated at a low temperature because the acylation of amines with acyl chlorides is highly exothermic. Cooling the reaction mixture controls the reaction rate, minimizes the formation of potential side-products, and ensures safety. Triethylamine is added as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the p-toluidine nucleophile.[1][2]

Step 2: Acylation Reaction
  • In a separate dry vial, dissolve 2-chlorobutyryl chloride (1.23 mL, 1.55 g, 11.0 mmol) in anhydrous DCM (10 mL).

  • Transfer this solution to the dropping funnel.

  • Add the 2-chlorobutyryl chloride solution dropwise to the stirred p-toluidine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature.

Causality and Rationale: A slow, dropwise addition of the electrophile prevents a rapid temperature increase and localized high concentrations, which could lead to undesired side reactions. Allowing the reaction to proceed at room temperature after the initial controlled addition ensures the reaction goes to completion.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Use a mobile phase of 3:1 Hexane:Ethyl Acetate.

  • Spot the starting p-toluidine and the reaction mixture. The reaction is complete when the p-toluidine spot has been completely consumed.

Causality and Rationale: TLC provides a rapid and effective method to qualitatively assess the consumption of the limiting reagent (p-toluidine), confirming the reaction endpoint and preventing unnecessary reaction time or premature work-up.

Step 4: Aqueous Work-up and Extraction
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove TEA and its salt).

    • 50 mL of water.

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • After each wash, allow the layers to separate and drain the aqueous layer.

  • Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh DCM.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Causality and Rationale: The specific sequence of aqueous washes is critical for purification. The acidic wash removes the basic TEA. The bicarbonate wash removes any residual acidic species, including hydrolyzed acyl chloride. The final brine wash facilitates a cleaner separation of the organic and aqueous layers by increasing the ionic strength of the aqueous phase.

Purification and Characterization

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to completely dissolve the solid.[4]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

Causality and Rationale: Recrystallization is an effective purification technique for solid compounds.[6] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Slow cooling promotes the formation of a pure, well-defined crystal lattice, excluding impurities into the mother liquor.[4]

Characterization Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃) Expect signals for: aromatic protons (~7.0-7.3 ppm), amide N-H proton (broad singlet, ~7.5-8.5 ppm), methine proton adjacent to chlorine (~4.5 ppm), methylene protons (~2.0 ppm), methyl group on the butyl chain (~1.1 ppm), and the aromatic methyl group (~2.3 ppm).
IR (KBr) Expect characteristic peaks for: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), aliphatic C-H stretch (~2950 cm⁻¹), amide C=O stretch (Amide I band, ~1670 cm⁻¹), and N-H bend (Amide II band, ~1550 cm⁻¹).[1]
Mass Spec (ESI+) Expect to find the [M+H]⁺ peak at m/z corresponding to the molecular weight of the product plus one proton.

Process Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Weigh Reagents (p-Toluidine, TEA) Setup 3. Dissolve & Cool (0-5 °C) Reagents->Setup Solvent 2. Prepare Anhydrous DCM Solvent->Setup Addition 4. Dropwise Addition (2-Chlorobutyryl Chloride) Setup->Addition Stir 5. Stir at RT (2-3 hours) Addition->Stir Monitor 6. Monitor by TLC Stir->Monitor Wash 7. Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) Monitor->Wash Dry 8. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 9. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize 10. Recrystallize (Hot Ethanol) Crude->Recrystallize Filter 11. Filter & Dry Recrystallize->Filter Pure Pure Product Filter->Pure Characterize 12. Characterize (NMR, IR, MS, MP) Pure->Characterize

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalGHS PictogramsHazard Statements
p-Toluidine 💀, ☣️, ♲Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Very toxic to aquatic life.
2-Chlorobutyryl chloride corrosive, 💀Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator.
Triethylamine (TEA) 🔥, corrosive, ❗Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.
Dichloromethane (DCM) ☣️, ❗Suspected of causing cancer. Causes skin and eye irritation.[7][8][9]

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Inactive 2-chlorobutyryl chloride (hydrolyzed). 3. Insufficient base.1. Use anhydrous solvents and fresh reagents. 2. Use fresh or newly opened acyl chloride. 3. Ensure 1.2 equivalents of TEA are used.
Multiple Spots on TLC after Reaction 1. Incomplete reaction. 2. Side reactions due to high temperature.1. Increase reaction time. 2. Maintain strict temperature control (0-5 °C) during addition.
Product Fails to Crystallize 1. Solution is not saturated (too much solvent). 2. Presence of oily impurities.1. Boil off some solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If oiling out occurs, redissolve, add a slightly different co-solvent (e.g., a small amount of water) and re-cool.[6]
Product is an Oil, Not a Solid Impurities are depressing the melting point.Repeat the work-up procedure carefully. Consider purification by column chromatography if recrystallization fails.

References

  • Yusufov, M. S., & Abdushukurov, A. K. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Structure of 2-chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1449-o1451. Retrieved from [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

  • UCB S.A. (1989, February 16). Levetiracetam Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration. Retrieved from [Link]

  • Organic Syntheses. n-BUTYRYL CHLORIDE. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of N-Aryl Butanamides via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Schotten-Baumann reaction remains the gold standard for synthesizing amides from acid chlorides and amines in biphasic systems.[1] However, when applied to N-aryl butanamides (anilides), the reaction faces specific kinetic challenges due to the reduced nucleophilicity of the aryl amine (aniline) compared to aliphatic amines, and the competitive hydrolysis of butyryl chloride.

This guide moves beyond textbook descriptions to provide a robust, field-tested protocol. We focus on controlling the interfacial transfer dynamics and pH-dependent kinetics to maximize yield and purity. Two protocols are provided: a Standard Biphasic method for general screening and a Phase Transfer Catalyzed (PTC) method for difficult substrates.[1]

Mechanistic Principles & Critical Causality

The "Tug-of-War" Mechanism

The success of this reaction relies on a kinetic race between two pathways occurring at the organic-aqueous interface:

  • Amide Formation (Desired): The neutral aniline attacks the carbonyl of butyryl chloride.[1]

  • Hydrolysis (Undesired): Hydroxide ions (

    
    ) attack the butyryl chloride to form butyric acid.[1]
    

Because anilines are weak bases (


), they exist in equilibrium between the protonated anilinium ion (unreactive) and the free amine (reactive).[1] The aqueous base (NaOH) serves two roles: it neutralizes the HCl byproduct to prevent anilinium formation, but it also acts as a nucleophile that destroys the reagent.

Key Insight: The reaction is most efficient when the pH is maintained just above the


 of the aniline (pH 8–10), ensuring the amine is deprotonated while minimizing the concentration of 

available for hydrolysis.
Visualizing the Pathway

The following diagram illustrates the biphasic interaction and the critical role of the base in driving the equilibrium.

SchottenBaumannMechanism cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase (Water) Aniline Ar-NH2 (Aniline) Intermediate Tetrahedral Intermediate Aniline->Intermediate ButyrylCl Butyryl Chloride Product N-Aryl Butanamide Intermediate->Product Base NaOH (OH-) Salt NaCl + H2O Base->Salt Byproduct Butyric Acid (Hydrolysis) Base->Byproduct

Figure 1: Mechanistic workflow of the biphasic Schotten-Baumann reaction.[1][2][3] Note the competition between neutralization (green) and hydrolysis (red).[1]

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Temperature 0°C – 5°C (Initial)Low temperature suppresses the rate of hydrolysis (

) more significantly than the rate of acylation (

).[1]
Stoichiometry 1.0 : 1.1–1.2 (Amine:Chloride)Excess butyryl chloride compensates for unavoidable hydrolysis at the interface.[1]
Base Concentration 10% – 20% NaOHHigh enough to buffer HCl, but dilute enough to prevent "hot spots" of hydrolysis.[1]
Solvent DCM or EtOAcDCM dissolves the amide product well, preventing precipitation-induced occlusion of unreacted amine.[1]

Experimental Protocols

Protocol A: Standard Biphasic Synthesis (Baseline)

Best for: Electron-neutral to electron-rich anilines (e.g., p-toluidine, anisidine).[1]

Materials:

  • Aniline derivative (10 mmol)[1]

  • Butyryl chloride (12 mmol, 1.2 eq)[1]

  • Dichloromethane (DCM) (20 mL)[1]

  • 10% NaOH (aq) (20 mL, ~5 eq)

Procedure:

  • Preparation: Dissolve 10 mmol of the aniline in 20 mL DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and stir vigorously. Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Dual Addition: Simultaneously add the Butyryl chloride and the 10% NaOH solution dropwise using two separate addition funnels (or syringes).

    • Control: Maintain internal temperature < 5°C.[1]

    • Why: Simultaneous addition keeps the pH constant.[1] If you add acid chloride first, the amine protonates (stops reacting).[1] If you add base first, you risk hydrolysis.[1]

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1–2 hours.

  • Quench & Workup:

    • Check pH.[1][4] If acidic, add more NaOH to ensure HCl is neutralized.[1]

    • Separate layers.[1] Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.[1] NaHCO3 (to remove butyric acid), then Brine.[1]

    • Dry over

      
       and concentrate.
      
Protocol B: PTC-Enhanced Synthesis (Advanced)

Best for: Electron-deficient anilines (e.g., nitroanilines) or steric hindrance.[1]

Concept: Phase Transfer Catalysts (PTC) like Tetrabutylammonium bromide (TBAB) transport the hydroxide ion into the organic interface/phase as an ion pair (


), increasing the effective basicity without requiring a massive excess of aqueous base.[1]

Procedure:

  • Charge: To a flask, add aniline (10 mmol), DCM (20 mL), and TBAB (0.5 mmol, 5 mol%) .

  • Base Addition: Add 10% NaOH (15 mL) in one portion. Stir vigorously at 0°C.

  • Reagent Addition: Add Butyryl chloride (12 mmol) dropwise over 15 minutes.

  • Monitoring: Monitor via TLC. The PTC method typically reaches completion faster (30–60 mins).[1]

  • Workup: Same as Protocol A.

Workflow Logic & Decision Tree

Use this logic flow to determine the correct path for your specific substrate.

OptimizationWorkflow Start Start: N-Aryl Butanamide Synthesis CheckSubstrate Analyze Aniline Substrate Start->CheckSubstrate IsRich Electron Rich / Neutral (e.g., -OMe, -CH3) CheckSubstrate->IsRich IsPoor Electron Poor / Steric (e.g., -NO2, -CN, Ortho-sub) CheckSubstrate->IsPoor MethodA Protocol A: Standard Biphasic (NaOH/DCM) IsRich->MethodA MethodB Protocol B: PTC Enhanced (TBAB) IsPoor->MethodB CheckYield Check Yield & Purity MethodA->CheckYield MethodB->CheckYield Success Proceed to Recrystallization (EtOH/Water) CheckYield->Success >80% Failure Low Yield? CheckYield->Failure <50% Troubleshoot1 Problem: Hydrolysis > Acylation Action: Switch to Anhydride or Lower Temp (-10°C) Failure->Troubleshoot1 Troubleshoot2 Problem: Unreacted Amine Action: Use Pyridine as Solvent (Homogeneous) Failure->Troubleshoot2

Figure 2: Decision matrix for selecting the optimal Schotten-Baumann protocol based on substrate electronics.

Troubleshooting & Optimization Data

ObservationRoot CauseCorrective Action
Low Yield (<50%) Rapid hydrolysis of Butyryl Chloride.[1]Increase reagent equivalents to 1.5 eq. Ensure temp is < 5°C during addition.
Recovered Starting Material Aniline protonation (pH < 7).[1]Check aqueous phase pH during reaction.[1] Add base if pH drops below 8.[1]
Oily Product Impurities (Butyric acid).[1]Wash organic layer thoroughly with Sat.[1]

.
Violent Exotherm Addition too fast.Slow down addition rate. Use dilute reagents.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for biphasic acylation protocols).

  • Organic Syntheses. (1959).[1] Benzoylation of Aniline (General Schotten-Baumann Procedure).[1][5] Coll. Vol. 1, p. 82. [Link]

  • LibreTexts Chemistry. (2022).[1] Schotten-Baumann Reaction Mechanism and Kinetics.[1][Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for nucleophilic substitution mechanisms).[1][6][7]

Sources

Application Notes and Protocols for 2-Chloro-N-(4-methylphenyl)butanamide: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-(4-methylphenyl)butanamide is a versatile bifunctional molecule of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive chloro-butanamide moiety and a substituted aryl ring, makes it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the chlorine atom at the 2-position provides a strategic site for nucleophilic substitution, while the amide linkage offers a stable scaffold that can be further functionalized.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis, purification, and characterization of this compound. Furthermore, we will explore its potential application as a key intermediate in the synthesis of novel agrochemicals, drawing parallels to the established fungicide, Boscalid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its successful synthesis, purification, and subsequent use.

PropertyValueSource/Justification
Molecular Formula C₁₁H₁₄ClNOCalculated
Molecular Weight 211.69 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on similar N-aryl amides
Melting Point Not widely reported; requires experimental determinationN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes; and insoluble in water.Inferred from structural similarity to other N-aryl amides.

Predicted Spectroscopic Data:

The structural elucidation of this compound relies on standard analytical techniques. Below are the predicted key spectroscopic features based on the analysis of structurally related compounds.[1][2]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-7.8br s1HN-H The amide proton typically appears as a broad singlet.
~ 7.3-7.5d2HAr-H (ortho to NH)Aromatic protons ortho to the electron-donating amide group are slightly deshielded.
~ 7.1-7.2d2HAr-H (ortho to CH₃)Aromatic protons ortho to the methyl group are slightly shielded.
~ 4.5-4.7t1H-CH(Cl )-The proton on the carbon bearing the chlorine atom is significantly deshielded and will be a triplet due to coupling with the adjacent methylene group.
~ 2.3s3HAr-CH₃ The methyl group protons on the aromatic ring will appear as a singlet.
~ 2.0-2.2m2H-CH₂-CH₂ClThe methylene group protons adjacent to the chiral center will be a multiplet.
~ 1.0-1.2t3H-CH₂-CH₃ The terminal methyl group protons will appear as a triplet.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168-172C =OThe carbonyl carbon of the amide is characteristically found in this downfield region.
~ 135-140Ar-C (quaternary, attached to N)The aromatic carbon attached to the nitrogen is deshielded.
~ 133-136Ar-C (quaternary, attached to CH₃)The aromatic carbon bearing the methyl group.
~ 129-130Ar-C H (ortho to CH₃)Aromatic CH carbons.
~ 120-122Ar-C H (ortho to NH)Aromatic CH carbons.
~ 60-65-C H(Cl)-The carbon atom bonded to the electronegative chlorine is significantly deshielded.
~ 29-33-C H₂-The methylene carbon.
~ 20-22Ar-C H₃The methyl carbon on the aromatic ring.
~ 11-14-CH₂-C H₃The terminal methyl carbon.

IR Spectroscopy (KBr Pellet): The infrared spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3250Strong, sharpN-H stretch
~ 3050-3000MediumAromatic C-H stretch
~ 2980-2850MediumAliphatic C-H stretch
~ 1670-1650StrongC=O stretch (Amide I band)
~ 1550-1520StrongN-H bend (Amide II band)
~ 820-800Strongp-disubstituted benzene C-H out-of-plane bend
~ 750-700Medium-StrongC-Cl stretch

Mass Spectrometry (EI): Electron impact mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the acylation of p-toluidine with 2-chlorobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis_Workflow p_toluidine p-Toluidine reaction Acylation Reaction p_toluidine->reaction acyl_chloride 2-Chlorobutanoyl Chloride acyl_chloride->reaction base Aqueous Base (e.g., NaOH) base->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Materials and Reagents:

  • p-Toluidine (99%)

  • 2-Chlorobutanoyl chloride (97%)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of toluene.

  • Base Addition: Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in 40 mL of deionized water and add it to the flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice-water bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve 2-chlorobutanoyl chloride (14.1 g, 0.1 mol) in 20 mL of toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The use of a biphasic system with a base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting p-toluidine spot on TLC), transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with 50 mL of brine (to aid in the removal of water).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recrystallization_Workflow crude_product Crude Product dissolution Dissolution crude_product->dissolution hot_solvent Hot Recrystallization Solvent hot_solvent->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration pure_crystals Pure Crystals filtration->pure_crystals Analogue_Synthesis intermediate This compound reaction Nucleophilic Substitution intermediate->reaction nucleophile Nucleophile (e.g., substituted phenol or thiol) nucleophile->reaction base Base (e.g., K₂CO₃) base->reaction analogue Boscalid Analogue reaction->analogue

Proposed synthetic route to a Boscalid analogue.

This strategy allows for the rapid generation of a library of compounds by varying the nucleophile, enabling structure-activity relationship (SAR) studies to identify potent and selective fungicides.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of paramount importance.

Reagent Safety:

  • p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chlorobutanoyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. [4] Product Safety (this compound):

  • Toxicity: While specific toxicity data for this compound is not readily available, α-chloroamides should be handled with caution as they are potentially toxic and irritant. [8][9]* Handling: Wear standard PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

General Laboratory Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • An emergency eyewash and safety shower should be readily accessible.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the development of new agrochemicals and pharmaceuticals. The protocols and application notes provided in this guide offer a solid foundation for its synthesis, purification, and further derivatization. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • CN105061306A - Boscalid preparation method - Google P
  • US20190144392A1 - Process for preparing boscalid - Google P
  • WO2017193619A1 - Process for preparing boscalid - Google P
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • CN103073489A - Preparation method of Boscalid - Google P
  • WO2018024145A1 - Process for preparing boscalid - Google P
  • (PDF) Toward a Continuous-Flow Synthesis of Boscalid® - Academia.edu. (URL: [Link]_)

  • Toward a Continuous-Flow Synthesis of Boscalid (R) | Request PDF - ResearchGate. (URL: [Link])

  • CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl)
  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC. (URL: [Link])

  • CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl)
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])

  • EP2704567A1 - New agricultural and detergent compositions containing a tertiary amide as adjuvant or as surfactant - Google P
  • Examples of pharmaceutical and agrochemical commercialized aryl amide containing products. - ResearchGate. (URL: [Link])

  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. (URL: [Link])

  • 2-Chloro-N-(4-methylphenyl)benzamide - PMC. (URL: [Link])

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. (URL: [Link])

  • alphachloralose intoxication: A retrospective study on epidemiology, clinical presentation, and management in an adult emergency department in Morocco - PMC. (URL: [Link])

  • N-(4-Methylphenyl)benzamide - PMC - NIH. (URL: [Link])

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (URL: [Link])

  • The Toxic Effects of Alpha-Chloralose | Semantic Scholar. (URL: [Link])

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-N-(4-methylphenyl)butanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of p-toluidine (4-methylaniline) with 2-chlorobutyryl chloride. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1] This reaction is typically fast and exothermic.[]

A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5] Therefore, the addition of a base is essential to scavenge the acid and drive the reaction to completion.

Reaction Scheme

p-toluidine + 2-chlorobutyryl chloride → this compound + HCl

Core Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds through a tetrahedral intermediate. The stability of the leaving group (in this case, the chloride ion, Cl⁻) is a key driver for the reaction's success.

Nucleophilic Acyl Substitution p_toluidine p-Toluidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_toluidine->tetrahedral_intermediate 1. Nucleophilic Attack acyl_chloride 2-Chlorobutyryl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide 2. Leaving Group   Expulsion final_product Final Product protonated_amide->final_product 3. Deprotonation base Base base->protonated_amide hcl HCl

Caption: The three key steps of the N-acylation reaction mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes?

A1: This is a common issue that typically points to one of three primary problems:

  • Inactive Acylating Agent: 2-chlorobutyryl chloride is highly reactive and susceptible to hydrolysis.[6][7] Exposure to atmospheric moisture or residual water in your solvent will convert it to the much less reactive 2-chlorobutyric acid, which will not participate in the reaction under these conditions. Always use a fresh bottle of the acyl chloride or one that has been stored properly under anhydrous conditions.

  • Protonated Nucleophile: The reaction generates one equivalent of hydrochloric acid (HCl).[1] If no base is present, this strong acid will protonate the amino group of the unreacted p-toluidine. The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction in its tracks.[3][4] The use of a suitable base is not optional; it is critical for success.

  • Suboptimal Reaction Conditions: While the reaction is often fast, it is typically performed at a low temperature (e.g., 0 °C) initially to control its exothermic nature.[] If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Ensure your starting materials are fully dissolved in the chosen solvent, as poor solubility can hinder the reaction rate.[8]

Q2: My final product is impure and shows multiple spots on TLC. What are the common side products and how can I prevent them?

A2: The most common impurities are unreacted starting materials or byproducts from side reactions:

  • Unreacted p-Toluidine: This is often the most common impurity, especially if the reaction did not go to completion. It can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during work-up.

  • 2-Chlorobutyric Acid: This forms from the hydrolysis of the acyl chloride.[6] It can be removed by washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution). Be sure to check that your product is stable to these wash conditions.

  • Oxidation Products: Aromatic amines like p-toluidine can be susceptible to air oxidation, leading to the formation of colored impurities that can make the final product appear yellow or brown.[5] Using high-purity, colorless p-toluidine and running the reaction under an inert atmosphere (like nitrogen or argon) can minimize this.

  • Diacylated Product: While less common for primary amines, it is possible for the newly formed amide to be acylated a second time, especially if a large excess of the acylating agent is used or if the reaction is heated excessively.[8] Using a controlled stoichiometry (e.g., 1.0 to 1.1 equivalents of acyl chloride) is the best preventative measure.

Q3: Why is a base necessary, and which one should I choose?

A3: As detailed in Q1, a base is essential to neutralize the HCl byproduct.[5] The choice of base can significantly impact the reaction and work-up.

  • Pyridine or Triethylamine (Et₃N): These are common choices for reactions run in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are organic-soluble and act as both a base and sometimes a nucleophilic catalyst. A slight excess (e.g., 1.1-1.2 equivalents) is typically used. The resulting ammonium hydrochloride salt often precipitates and can be removed by filtration, or washed away during work-up.

  • Aqueous Base (e.g., NaOH, K₂CO₃): Using an aqueous base in a biphasic system (e.g., DCM and water) is known as the Schotten-Baumann condition.[1] This is a very effective and often inexpensive method. The amine and acyl chloride react in the organic phase, and the HCl byproduct is immediately neutralized by the base in the aqueous phase. This method also helps to minimize hydrolysis of the acyl chloride, as amines are generally more nucleophilic than water.[1]

Q4: My product is a discolored oil and won't crystallize. What should I do?

A4: An oily product is a strong indication of impurities.

  • Purify via Work-up: First, ensure you have thoroughly washed your crude product. A sequence of washes with dilute HCl (to remove p-toluidine), water, and then dilute NaHCO₃ (to remove 2-chlorobutyric acid) can be very effective. Finish with a brine wash to help break any emulsions and dry the organic layer thoroughly.

  • Attempt Trituration: After removing the solvent, if you are left with an oil, try trituration. This involves adding a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of hexanes and ethyl acetate). Stirring or scratching the flask with a glass rod can induce crystallization.

  • Recrystallization: If trituration fails, column chromatography may be necessary. Once a purer solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield clean, crystalline material.[9]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Table 1: Troubleshooting Matrix
Symptom Possible Cause(s) Recommended Solution & Rationale
Low to No Yield 1. Hydrolysis of Acyl Chloride: Reagent was exposed to moisture.[6]1. Use fresh, high-purity 2-chlorobutyryl chloride. Handle under an inert atmosphere and use anhydrous solvents.
2. Protonation of Amine: No base or insufficient base was used.[4]2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) or use Schotten-Baumann conditions.[1]
3. Low Temperature: Reaction is too slow at the maintained temperature.3. Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours, monitoring by TLC.
Product is Colored (Yellow/Brown) 1. Oxidation of p-Toluidine: Starting material was already oxidized or oxidized during the reaction.[5]1. Use purified p-toluidine (recrystallized or distilled). Run the reaction under an inert atmosphere (N₂ or Ar).
Difficult Work-up (Emulsions) 1. Formation of Salts: Amine salts or other byproducts are acting as surfactants.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.
Product is Oily or Gummy 1. Presence of Impurities: Unreacted starting materials or acidic/basic byproducts are present.[5]1. Perform a thorough aqueous work-up (dilute acid, then dilute base washes). Attempt to induce crystallization by trituration with a non-polar solvent like hexanes.
2. Incomplete Drying: Residual solvent is preventing solidification.2. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Troubleshooting Workflow

Troubleshooting Workflow start Start Synthesis monitor Monitor by TLC start->monitor workup Aqueous Work-up monitor->workup Reaction Complete ts_reagents Problem: Inactive Reagents Solution: - Use fresh acyl chloride - Use purified p-toluidine - Use anhydrous solvents monitor->ts_reagents No Reaction ts_conditions Problem: Suboptimal Conditions Solution: - Check base stoichiometry - Adjust temperature - Ensure adequate stir time monitor->ts_conditions Incomplete Reaction isolate Isolate Crude Product workup->isolate analyze Analyze Purity (TLC, NMR) isolate->analyze purify Purify (Recrystallization/ Column Chromatography) analyze->purify Product is Impure final_product Pure Product analyze->final_product Product is Pure ts_purification Problem: Oily/Impure Product Solution: - Thorough acid/base washes - Triturate with hexanes - Recrystallize from EtOH/Water analyze:e->ts_purification:n Impure purify->final_product

Caption: A decision tree for troubleshooting the synthesis workflow.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis (Schotten-Baumann Conditions)

This protocol is robust and generally effective for this class of reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (approx. 0.2 M concentration).

  • Base Addition: Add an equal volume of a 2 M aqueous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) solution.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes to ensure efficient mixing of the two phases.

  • Acyl Chloride Addition: Dissolve 2-chlorobutyryl chloride (1.05 eq.) in a small amount of the same organic solvent. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes. A white precipitate (the product) may begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the p-toluidine spot by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (1x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which may be a solid or an oil.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: A common and effective solvent system for amides is a mixture of ethanol and water.[9]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 5: References

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Quick Company. (n.d.). An Improved Process For The Synthesis Of 4 Fluoro A [2 Methyl L Oxopropyl] Y Oxo NB Diphenylbenzene Butanamide. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Filo. (2025, December 1). p-Toluidine is acetylated in the first reaction of the sequence. During t.... [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Google Patents. (n.d.). CN102241583A - Method for synthesizing 2-chlorobutyric acid.

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2402 Subject: Troubleshooting Synthesis, Isolation, and Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the purification challenges associated with 2-Chloro-N-(4-methylphenyl)butanamide (also known as


-chlorobutyryl-p-toluidine). This compound is a reactive electrophilic intermediate often used in the synthesis of heterocycles or as an alkylating agent.[1]

Unlike simple amides, this molecule possesses an


-chloro group  adjacent to the carbonyl, introducing unique instability factors—specifically susceptibility to hydrolysis and base-promoted elimination (dehydrohalogenation). This guide prioritizes chemical stability during workup to maximize yield and purity.

Module 1: Reaction Optimization (Prevention Strategy)

"The best purification is a clean reaction." Most impurities in this synthesis (p-toluidine oxidation products, elimination byproducts) are difficult to remove downstream.[1] Control them at the source.[1][2]

Critical Control Points
ParameterRecommended TargetScientific Rationale
Temperature 0°C to 5°C (Addition)< 25°C (Stirring)The

-proton is acidic (

). High temps promote elimination to the

-unsaturated amide (crotonamide derivative).[1]
Base Choice

or

Avoid strong organic bases (e.g.,

) if possible.[1] If amine bases are required, add them slowly to prevent localized high pH spikes that trigger elimination.[1]
Stoichiometry 1.05 eq. Acid Chloride Use a slight excess of 2-chlorobutyryl chloride.[1] It hydrolyzes to a water-soluble acid during workup, whereas unreacted p-toluidine is harder to remove and causes discoloration.
Pathway Analysis: Where Impurities Come From

The following diagram illustrates the competing pathways. Your goal is to favor the green path and suppress the red paths.

ReactionPathways SM Starting Materials (p-Toluidine + 2-Chlorobutyryl Cl) Product TARGET PRODUCT This compound SM->Product Acylation (0°C, Mild Base) Impurity1 IMPURITY A (Elimination) (E)-N-(p-tolyl)but-2-enamide SM->Impurity1 Excess Base / Heat (>25°C) Impurity2 IMPURITY B (Hydrolysis) 2-Chlorobutyric Acid SM->Impurity2 Moisture / Aqueous Workup Impurity3 IMPURITY C (Oxidation) Azobenzene derivatives (Colored) SM->Impurity3 Air Oxidation of Residual Amine

Figure 1: Reaction pathways showing the genesis of common impurities. Note that Impurity A (Elimination) is irreversible.

Module 2: Troubleshooting Workup & Isolation

Issue 1: The Product is Pink or Brown (The "Aniline" Problem)

Diagnosis: The product contains residual p-toluidine. Anilines oxidize rapidly in air to form highly colored azobenzene-like impurities.[1] Even 0.1% contamination can discolor the entire batch.[1]

Corrective Protocol: The Acid Wash Do not rely on recrystallization alone to remove the amine.[1] Use chemical extraction.[1]

  • Dissolve the crude reaction mixture in Ethyl Acetate or DCM .[1]

  • Wash the organic layer twice with 1N HCl (cold).[1]

    • Mechanism:[1] This protonates the unreacted p-toluidine (

      
      ), converting it into the water-soluble hydrochloride salt. The amide (non-basic) remains in the organic layer.[1]
      
  • Wash with Brine to remove residual acid.[1]

  • Dry over

    
     and concentrate.
    
Issue 2: The "Oiling Out" Phenomenon

Diagnosis: The product refuses to crystallize and remains a viscous oil.[1] This is common with butyryl chains, which are more lipophilic and flexible than acetyl groups.[1]

Troubleshooting Steps:

  • Solvent Trap: High vacuum dry for at least 4 hours.[1] Residual DCM can lower the melting point significantly.[1]

  • Seed Crystal: If you have a previous batch, add a speck of solid.[1]

  • Trituration: Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod. This provides nucleation sites and extracts lipophilic impurities.[1]

Module 3: Purification via Recrystallization

Since the target is an amide, it typically exhibits good crystallinity due to hydrogen bonding.[1]

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water ⭐⭐⭐ (Best)Dissolve in hot EtOH, add warm water until turbid, then cool slowly. Excellent for removing inorganic salts and hydrolyzed acid.[1]
Hexane / Ethyl Acetate ⭐⭐ (Good)Good for removing non-polar impurities.[1] Use a ratio of approx. 4:1 to 10:1.
Toluene ⭐ (Specific)Can be effective but hard to remove traces of solvent.[1]
Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude purity (assess via TLC).

PurificationLogic Start Crude Product Isolated CheckTLC Check Purity (TLC) Solvent: 30% EtOAc/Hexane Start->CheckTLC Decision1 Is there a spot on the baseline? CheckTLC->Decision1 Action1 Wash with H2O / NaHCO3 (Remove Acid/Salts) Decision1->Action1 Yes Decision2 Is there a fast-moving spot? (High Rf) Decision1->Decision2 No Action1->Decision2 Action2 Recrystallize from Hexane/EtOAc Decision2->Action2 Yes (Non-polar impurity) Decision3 Is the product colored (Pink/Brown)? Decision2->Decision3 No Action2->Decision3 Action3 Wash with 1N HCl (Remove Amine) Decision3->Action3 Yes (Amine) Final Pure Product (White Solid) Decision3->Final No Action3->Final

Figure 2: Logical workflow for determining the necessary purification steps based on impurity profile.

Module 4: Stability & Storage (FAQs)

Q: Can I store the purified compound on the shelf? A: Short term, yes. Long term, store at 4°C . Reason: The


-chloro amide moiety is an alkylating agent.[1] Over time, it can undergo intermolecular alkylation or hydrolysis if exposed to moisture.[1]

Q: I see a doublet at ~6.0-7.0 ppm in the proton NMR. What is it? A: This is likely the elimination product (crotonamide derivative).[1]

  • Structure: The

    
    -proton and 
    
    
    
    -proton have been removed to form a double bond.
  • Cause: Your reaction temperature was too high, or you used a base that was too strong/concentrated.[1] This impurity is very difficult to separate by crystallization; column chromatography is usually required.[1]

Q: Is this compound toxic? A: Treat as Highly Hazardous .

  • Class:

    
    -Halo amides are potent electrophiles and potential sensitizers.[1]
    
  • Precursor Hazard: p-Toluidine is toxic and a potential carcinogen.[1]

  • Handling: Always handle in a fume hood with nitrile gloves.[1]

References

  • Amide Synthesis & Purification

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Solubility & Recrystallization

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization solvent selection).

  • Alpha-Halo Carbonyl Reactivity

    • Reich, H. J.[1] (n.d.). pKa Table. University of Wisconsin-Madison.[1] (Reference for acidity of alpha-protons).

  • Analogous Compound Data (Acetamide derivative)

    • Santa Cruz Biotechnology.[1][3] (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. (Used for physical property estimation).[1][2][4][5]

Sources

Technical Support Center: Stability & Storage of 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling, storage, and preservation of 2-Chloro-N-(4-methylphenyl)butanamide (CAS: 16634-82-5 / Analogous). It is designed for researchers requiring high-purity standards for synthesis or biological assay development.

Executive Summary: The Stability Matrix

This compound is an


-haloanilide . Its stability is governed by two competing electrophilic sites: the carbonyl carbon and the 

-carbon bearing the chlorine atom. Unlike simple amides, the electron-withdrawing chlorine atom activates the

-proton and destabilizes the amide bond, making the compound susceptible to hydrolysis , photolysis , and dimerization if mishandled.
Quick Reference: Storage Specifications
ParameterSpecificationCriticality
Temperature -20°C (Long-term) / 2–8°C (Active use)High
Atmosphere Inert Gas (Argon or Nitrogen)High
Humidity < 30% Relative Humidity (Desiccated)Critical
Light Exposure Amber glass / Aluminum foil wrapModerate
Container Borosilicate Glass (Type I) with Teflon-lined capHigh

Degradation Mechanisms: The "Why" Behind the Protocol

To prevent degradation, one must understand the molecular pathways that lead to impurities.

A. Hydrolytic Degradation (The Moisture Threat)

The primary degradation pathway is the nucleophilic attack by water or hydroxide ions.

  • 
    -Substitution (SN2):  Moisture attacks the C2 carbon, displacing the chloride ion. This converts the parent compound into 2-hydroxy-N-(4-methylphenyl)butanamide . This reaction is accelerated by basic impurities or glass surfaces (which can be slightly alkaline).
    
  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond cleaves, releasing

    
    -toluidine  (toxic, turns brown/purple upon oxidation) and 2-chlorobutyric acid .
    
B. Photochemical Decomposition (The Light Threat)

-Chloro amides are photo-labile. UV/Visible light can induce the homolytic cleavage of the C-Cl bond, generating a radical pair. This leads to:
  • Dechlorination: Formation of N-(4-methylphenyl)butanamide.

  • Radical Coupling: Formation of complex dimers or oligomers.

C. Intermolecular Dimerization

In concentrated solutions or melts,


-halo amides can undergo intermolecular alkylation, forming piperazine-2,5-dione derivatives . While less common for bulky butanamides compared to acetamides, this can occur during prolonged storage at room temperature.

Visualizing the Degradation Pathways

The following diagram illustrates the cascade of chemical failures that occur under improper storage.

DegradationPathways Parent This compound (Active Compound) HydroxyImp Impurity A: 2-Hydroxy-N-(4-methylphenyl)butanamide (Hydrolysis) Parent->HydroxyImp SN2 Attack (H2O/OH-) AmineImp Impurity B: p-Toluidine (Amide Cleavage) Parent->AmineImp Amide Hydrolysis DechloroImp Impurity C: Dechlorinated Byproducts (Radical Scavenging) Parent->DechloroImp Homolysis (C-Cl) Moisture Moisture / High pH Moisture->Parent Light UV/Vis Light Light->Parent

Figure 1: Primary degradation pathways of this compound showing hydrolytic and photochemical risks.

Troubleshooting Guide & FAQs

Scenario 1: Appearance Change

Q: My white powder has turned slightly yellow or beige. Is it still usable?

  • Diagnosis: This is a hallmark of oxidative degradation , likely stemming from the release of trace amounts of

    
    -toluidine (Impurity B) via amide hydrolysis. Aromatic amines oxidize rapidly in air to form colored quinoid species ("aniline black" type impurities).
    
  • Action:

    • Perform an HPLC check. If purity is >98%, the color is likely a surface impurity (ppm level).

    • Recrystallization Protocol: Dissolve in minimal hot ethanol/hexane. The colored impurities often remain in the mother liquor.

    • Prevention: Store under Argon. Oxygen accelerates the coloring of the hydrolytic byproducts.

Scenario 2: Solubility Issues

Q: The compound is not dissolving fully in DMSO, leaving a hazy suspension.

  • Diagnosis: This suggests the formation of dimers (piperazine-diones) or polymerization products, which have significantly lower solubility than the monomer.

  • Action: Filter the solution through a 0.22

    
    m PTFE filter. Do not heat to force dissolution, as this promotes further degradation. Calculate concentration based on the post-filtration weight/volume.
    
Scenario 3: Analytical Discrepancies

Q: I see a new peak at RRT 0.85 on my Reverse Phase HPLC.

  • Diagnosis: The

    
    -hydroxy impurity (Impurity A) is more polar than the parent chloride. In a standard C18 gradient (Water/Acetonitrile), the hydroxy-derivative elutes before the parent.
    
  • Mechanism: This confirms moisture ingress. The C-Cl bond hydrolyzed to C-OH.

  • Resolution: Dry your solvents. Ensure DMSO used for stock solutions is "Anhydrous" grade (water <50 ppm).

Standard Operating Procedure (SOP) for Handling

Step 1: Receipt & Initial Storage
  • Upon arrival, inspect the vial for cracks.

  • Do not open the vial until it has equilibrated to room temperature (prevents condensation).

  • Wrap the vial in Parafilm to seal the cap junction.

  • Place the vial inside a secondary container (Ziploc bag) with a silica gel packet .

  • Store at -20°C .

Step 2: Preparing Stock Solutions
  • Solvent Choice: Use DMSO-d6 (for NMR) or Anhydrous DMSO/DMF (for assays). Avoid alcohols (Methanol/Ethanol) for long-term storage, as they can act as nucleophiles (solvolysis) over time, replacing the Cl with an alkoxy group.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM). Dilute working solutions fresh daily.

  • Freeze/Thaw: Limit to 3 cycles. Aliquot stocks into single-use amber vials to avoid repeated exposure to moisture in the air.

Step 3: Disposal
  • Treat as halogenated organic waste .

  • Warning: If the compound has degraded to release

    
    -toluidine, it poses a higher toxicity risk (carcinogenic potential). Handle with double nitrile gloves.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, this compound. Retrieved from [Link]

  • E.P.A. (2023). Chemical Stability of Haloacetanilides and Related Herbicides. Environmental Protection Agency Archives. Retrieved from [Link]

  • ResearchGate (2025). Mechanistic insights into the hydrolysis of alpha-chloro amides. Retrieved from [Link]

Validation & Comparative

A Comparative Analysis of the Biological Effects of Chlorinated Butanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological effects of chlorinated butanamides, designed for researchers, scientists, and drug development professionals. In the absence of extensive direct comparative studies on the biological activities of chlorinated butanamide isomers, this document synthesizes available chemical data, discusses the known effects of structurally related compounds, and presents standardized protocols for key biological assays to facilitate future research in this area.

Introduction to Chlorinated Butanamides

Chlorinated butanamides are a group of halogenated organic compounds with the chemical formula C₄H₈ClNO. The position of the chlorine atom on the butane chain significantly influences the molecule's chemical reactivity and, by extension, its potential biological effects. The primary isomers of interest are 2-chlorobutanamide, 3-chlorobutanamide, and 4-chlorobutanamide. While their primary applications are in chemical synthesis, their structural similarity to other biologically active molecules warrants an investigation into their potential physiological effects.[1][2][3][4]

The introduction of a chlorine atom into a molecule can substantially alter its biological activity.[5] Chlorine's electronegativity and size can affect a molecule's polarity, lipophilicity, and ability to interact with biological macromolecules, potentially leading to a range of cellular responses from therapeutic to toxic.[5]

Comparative Analysis of Physicochemical Properties and Potential Biological Reactivity

Direct comparative data on the biological effects of chlorinated butanamide isomers is scarce in publicly available literature. However, an analysis of their chemical structures and known reactivity can provide insights into their potential biological activities. The position of the chlorine atom is a key determinant of its lability and, therefore, the molecule's propensity to undergo nucleophilic substitution reactions—a common mechanism for interaction with biological molecules like proteins and DNA.

CompoundCAS NumberMolecular Weight ( g/mol )Key Structural FeaturePredicted ReactivityPotential Biological Interactions
2-Chlorobutanamide 7462-73-9121.56Chlorine on the alpha-carbon to the carbonyl group.The chlorine atom is activated by the adjacent electron-withdrawing carbonyl group, making it a good leaving group in nucleophilic substitution reactions.High potential for alkylating proteins and nucleic acids.
3-Chlorobutanamide 500790-37-4121.56Chlorine on a secondary carbon.The chlorine is a good leaving group, readily participating in SN2 reactions.[1]Potential for covalent modification of biological macromolecules.
4-Chlorobutanamide 2455-04-1121.57Chlorine on a primary carbon at the end of the alkyl chain.The chlorine is susceptible to nucleophilic substitution, though potentially less reactive than the 2-chloro isomer.Can act as an alkylating agent, forming adducts with cellular nucleophiles.

Data sourced from PubChem and other chemical suppliers.[2][3][6]

Inferred Biological Activities from Structurally Related Compounds

While direct evidence is lacking for chlorinated butanamides, the biological activities of structurally similar compounds, such as chloroacetamides and N-chloroamides, have been studied more extensively. These compounds are known to exhibit a range of biological effects, which may suggest potential, yet unconfirmed, activities for chlorinated butanamides.

It is crucial to note that the following information is for contextual purposes only and should not be extrapolated to predict the precise activities of chlorinated butanamides without direct experimental validation.

  • Antimicrobial and Antifungal Activity: Derivatives of benzamide containing chloro functional groups have been investigated as potential antimicrobial agents.[7] Chloroacetamide moieties are known pharmacophores with demonstrated effectiveness against various bacteria and yeasts.[7][8]

  • Anticancer Activity: Both nitrobenzamides and chloroacetamides have been explored as potential anticancer agents.[7] Some antiepileptic drugs with amide structures have also shown dose-dependent cytotoxic effects on human glioma cell lines.[9]

  • Herbicidal Activity: Chloroacetamides are widely used as herbicides due to their high effectiveness.[10] Their mechanism of action often involves the inhibition of fatty acid synthesis in plants.

Standardized Protocols for Biological Assays

To facilitate the direct comparative analysis of chlorinated butanamides, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to ~80% confluency cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h for cell adherence cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of chlorinated butanamides treatment 5. Treat cells with compounds compound_prep->treatment incubation2 6. Incubate for 24-72h treatment->incubation2 mtt_add 7. Add MTT reagent incubation3 8. Incubate for 2-4h (formazan formation) mtt_add->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization readout 10. Read absorbance at 570 nm solubilization->readout data_analysis 11. Calculate % viability and determine IC50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the chlorinated butanamides in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Conceptual Pathway of DNA Damage and Detection

Comet_Assay_Pathway cluster_cell Cellular Level cluster_assay_process Comet Assay Process cluster_visualization Visualization Cell Healthy Cell (Intact DNA) DamagedCell Cell with DNA Damage (Strand Breaks) Cell->DamagedCell Induces DNA breaks Lysis Lysis (Removes membranes) DamagedCell->Lysis Electrophoresis Electrophoresis (DNA migration) Lysis->Electrophoresis Staining Staining (Visualize DNA) Electrophoresis->Staining NoComet No 'Comet' (Undamaged DNA) Comet 'Comet' Formation (Damaged DNA) Staining->Comet Compound Chlorinated Butanamide (Potential Genotoxin) Compound->Cell Treatment

Caption: Conceptual pathway of the comet assay.

Detailed Protocol:

  • Cell Treatment: Expose cells in suspension or monolayers to various concentrations of the chlorinated butanamides for a defined period.

  • Cell Embedding: Mix a low number of cells (e.g., 10,000) with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing fragments) will migrate from the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized image analysis software.

Conclusion

The biological effects of chlorinated butanamides remain a largely unexplored area of research. Based on their chemical structures, particularly the position of the chlorine atom, these compounds possess the potential to act as alkylating agents and interact with biological systems. However, without direct experimental data, any discussion of their specific biological activities remains speculative. The provided standardized protocols for cytotoxicity and genotoxicity assessment offer a clear path forward for researchers to systematically investigate and compare the biological effects of 2-, 3-, and 4-chlorobutanamide. Such studies are essential to understand the potential risks and any prospective therapeutic applications of this class of compounds.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobutyramide. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobutanamide. PubChem. Retrieved January 26, 2026, from [Link]

  • McMillan, A., & Schafmeister, C. E. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 138(2), 567–570. [Link]

  • PubChemLite. (n.d.). 3-chlorobutanamide (C4H8ClNO). PubChemLite. Retrieved January 26, 2026, from [Link]

  • Stenutz. (n.d.). 2-chlorobutanamide. Stenutz. Retrieved January 26, 2026, from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024, December 17). International Research Collaboration Identifies Previously Unknown Chemical Compound in Drinking Water. EPA. [Link]

  • Lončarić, M., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 30(15), 3635. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 172555620. PubChem. Retrieved January 26, 2026, from [Link]

  • Takaki, A., et al. (2006). Effects of therapeutic agents on cellular respiration as an indication of metabolic activity. Human & Experimental Toxicology, 25(3), 125–131. [Link]

  • Ball, M., et al. (2016). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 138(33), 10276–10286. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2949-2977. [Link]

  • Aldakkak, M., et al. (2008). Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart. British Journal of Pharmacology, 154(5), 1087–1097. [Link]

  • Ouchi, M., & Sawamoto, M. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Polymer Journal, 56, 1247–1256. [Link]

  • Kaberdin, R. V., Potkin, V. I., & Zapol'skii, V. A. (1999). Synthesis and reactions of mixed halogenobuta-1,3-dienes. Russian Chemical Reviews, 68(9), 765–779. [Link]

  • Pickering, A. (2022, April 14). Examining the effects of chlorinated drinking water on the gut microbiome. University of California, Berkeley. [Link]

  • Al-Gheethi, A., et al. (2020). Effect of Chlorine Exposure on the Survival and Antibiotic Gene Expression of Multidrug Resistant Acinetobacter baumannii in Water. International Journal of Environmental Research and Public Health, 17(18), 6536. [Link]

  • CAS. (n.d.). 4-Chlorobutanamide. CAS Common Chemistry. Retrieved January 26, 2026, from [Link]

  • Dzombak, D. A., & Sawyer, E. G. (2002). The effect of chlorination on organocyanide compounds. Water Environment Research, 74(1), 58–66. [Link]

  • Aldakkak, M., et al. (2008). Effects of 4'-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart. British Journal of Pharmacology, 154(5), 1087–1097. [Link]

  • Maschio, M., et al. (2017). In vitro antineoplastic effects of brivaracetam and lacosamide on human glioma cells. Journal of Experimental & Clinical Cancer Research, 36(1), 73. [Link]

Sources

Reproducibility of experiments involving 2-Chloro-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Chloro-N-(4-methylphenyl)butanamide (CAS: 53662-67-2) serves as a critical electrophilic "linchpin" in the synthesis of nitrogen-containing heterocycles, particularly oxindoles and


-lactams. Unlike simple alkyl halides, the reactivity of this 

-haloamide is modulated by the adjacent carbonyl group and the steric bulk of the ethyl chain at the

-position.

Reproducibility issues with this compound often stem not from the synthesis itself, but from its thermal instability and sensitivity to basic conditions , which lead to the formation of the


-unsaturated impurity (crotonamide derivative) via elimination.
Mechanistic Context

The compound possesses two distinct reactive centers:[1][2][3][4][5][6][7][8]

  • The

    
    -Carbon:  An electrophilic site susceptible to 
    
    
    
    substitution (by thiols, amines, or azides).
  • The Amide Nitrogen: A site for intramolecular cyclization (Friedel-Crafts type) to form oxindoles.

Comparative Analysis: Selecting the Right Electrophile

Before committing to a protocol, researchers must validate if the chloro-butanamide variant is the optimal tool. The table below compares it against its primary alternatives based on kinetic data and stability profiles.

FeatureThis compound 2-Bromo-N-(4-methylphenyl)butanamide 2-Chloro-N-(4-methylphenyl)acetamide
Reactivity (

)
Moderate. Requires heating or iodide catalysis (Finkelstein).High. Reacts at RT; excellent for hindered nucleophiles.High. Less steric hindrance than the butanamide.
Stability Good. Stable at RT if acid-free.Poor. Photosensitive; rapid degradation to crotonamide.Excellent. Minimal elimination risk.
Elimination Risk Moderate. Forms 2-butenamide under strong basic conditions (

).
High. Spontaneous elimination in presence of weak bases.Negligible. No

-proton available for elimination.
Cost Efficiency High. Precursors (2-chlorobutyryl chloride) are cheap.Low. Brominated precursors are ~3x more expensive.Very High. Commodity chemical precursors.
Primary Use Synthesis of 3-ethyl-oxindoles or specific alkylation.Radical cyclizations (ATRA) or difficult substitutions.General linkers; no alkyl substitution on the chain.

Senior Scientist Note: If your downstream chemistry involves radical pathways (e.g., atom-transfer radical addition), switch to the Bromo analogue [1]. For standard nucleophilic substitutions, the Chloro analogue is preferred due to its superior shelf-stability, provided you control the elimination side reaction.

Optimized Synthesis Protocol

This protocol addresses the common failure mode: HCl-induced hydrolysis and exothermic impurity formation .

Reagents
  • Substrate:

    
    -Toluidine (4-Methylaniline) [1.0 equiv]
    
  • Reagent: 2-Chlorobutanoyl chloride [1.1 equiv]

  • Base: Triethylamine (

    
    ) [1.2 equiv] or 
    
    
    
    (for heterogeneous conditions)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Temp: 0°C

    
     RT
    
Step-by-Step Workflow
  • Preparation (0 min): Dissolve

    
    -toluidine (10 mmol) in dry DCM (50 mL) under 
    
    
    
    atmosphere. Add
    
    
    (12 mmol). Cool to 0°C .
    • Why: Pre-cooling is critical. The reaction is highly exothermic. Uncontrolled heat favors the formation of the bis-acylated byproduct.

  • Addition (15-30 min): Add 2-chlorobutanoyl chloride dropwise. Maintain internal temperature

    
    .
    
    • Visual Check: The solution will turn cloudy as triethylamine hydrochloride (

      
      ) precipitates.
      
  • Reaction (2-4 hours): Allow to warm to Room Temperature (20-25°C). Monitor via TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of the aniline spot (

      
      ). Product 
      
      
      
      .
  • Quench & Wash (Critical):

    • Wash 1: 1M HCl (cold) – Removes unreacted aniline.

    • Wash 2: Sat.

      
       – Neutralizes acid traces (prevents hydrolysis).
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <40°C .
    
    • Caution: Do not heat above 40°C during rotary evaporation. Higher temps induce

      
      -elimination to the crotonamide impurity [2].
      

Reproducibility & Troubleshooting: The "Hidden" Pathways

The most common reproducibility issue is the appearance of "mystery peaks" in the NMR spectrum around 6.0-7.0 ppm. These correspond to the elimination product (N-(4-methylphenyl)but-2-enamide).

The diagram below maps the synthesis pathway against the competing failure modes.

ReactionPathways cluster_legend Pathway Legend Start p-Toluidine + 2-Chlorobutanoyl Cl Inter Tetrahedral Intermediate Start->Inter 0°C, DCM Product Target Product: 2-Chloro-N-(4-methylphenyl) butanamide Inter->Product - HCl Side_Elim Impurity A: But-2-enamide (Elimination) Product->Side_Elim High Temp (>45°C) or Strong Base Side_Cycl Impurity B: Oxindole Derivative (Friedel-Crafts) Product->Side_Cycl Lewis Acid (AlCl3) or High Heat key Green: Desired Path Red: Thermal/Base Instability Yellow: Acid-Catalyzed Cyclization

Figure 1: Reaction landscape for this compound. Note that Impurity A is the primary risk during standard synthesis, while Impurity B is a risk during downstream Lewis Acid catalysis.

Self-Validating Quality Control System

To ensure batch-to-batch consistency, apply this logic gate before using the material:

  • H-NMR Check:

    • Look for a triplet at

      
       ppm (
      
      
      
      ).
    • Reject if doublets appear at

      
       and 
      
      
      
      ppm (indicates elimination to alkene).
  • Melting Point Check:

    • Target Range: 88-92°C (varies slightly by crystal habit).

    • Reject if MP < 80°C (indicates significant solvent occlusion or hydrolysis).

Application: Nucleophilic Substitution Workflow

When using this product for


 reactions (e.g., creating thioethers or amines), the steric bulk of the ethyl group slows reaction kinetics compared to acetamides.

Optimization Strategy:

  • Solvent: Use polar aprotic solvents (DMF, Acetonitrile) to accelerate the rate.

  • Catalyst: Add 10 mol% NaI (Sodium Iodide) . This generates the transient

    
    -iodo intermediate (Finkelstein reaction), which is ~100x more reactive than the chloride [3].
    

SubstitutionWorkflow Substrate 2-Chloro-N-(4-methylphenyl) butanamide Finkelstein Intermediate: Iodo-Analogue (Transient) Substrate->Finkelstein NaI (cat.), Acetone/DMF Final Final Product: N-Aryl-2-Substituted Butanamide Substrate->Final Slow Substitution (Direct Path) Finkelstein->Final Fast Substitution Nucleophile Nucleophile (R-SH / R-NH2) + Base (K2CO3)

Figure 2: The Finkelstein Strategy. Using catalytic NaI converts the sluggish chloro-amide into a highly reactive iodo-species in situ.

References

  • Lundin, P. M., & Fu, G. C. (2010).

    
    -Chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. Link
    
  • Abdel-Latif, E., et al. (2019).[9][10] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49. Link

  • Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth.[11] Bioorganic & Medicinal Chemistry, 25(9), 2609-2616.[11] Link

  • Friedel-Crafts Reactions involving Amides. National Institutes of Health (PMC).Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.